Chloroacetic acid-d3

Übersicht

Beschreibung

Chloroacetic acid-d3 is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is used in various fields including cancer research, neurology, and infectious disease research .

Synthesis Analysis

The synthesis of Chloroacetic acid-d3 is achieved through acid-catalyzed reaction processes with mineral acids, such as H2SO4, HCl, H3PO4 . The predominant method involves the chlorination of acetic acid, with acetic anhydride as a catalyst .

Molecular Structure Analysis

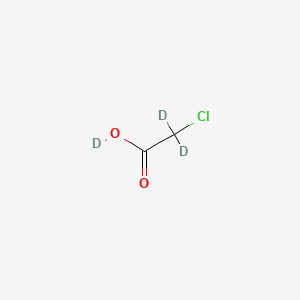

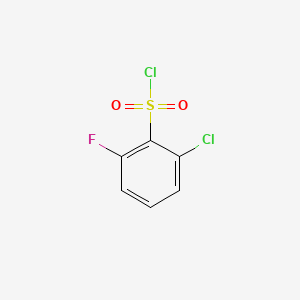

The molecular formula of Chloroacetic acid-d3 is ClCD2CO2D . It has a molecular weight of 97.52 g/mol . The InChI string is 1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD .

Physical And Chemical Properties Analysis

Chloroacetic acid-d3 is a colorless or light-brown crystalline solid . It has a boiling point of 189 °C and a melting point of 60-63 °C . It has a density of 1.630 g/mL . It is soluble in water .

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis of Chloroacetates

Chloroacetic acid-d3 is used in the catalytic synthesis of chloroacetates with thermoregulated ionic liquids based on vanadium-substituted polyoxometalate . The catalytic ability and reusability of the catalysts were evaluated on esterification of chloroacetic acid and n-amyl alcohol .

Organic Synthesis Intermediates

Chloroacetates, including Chloroacetic acid-d3, are important organic synthesis intermediates in various fields such as medicine, pesticides, and plasticizers . The preparation of the esters is mostly achieved through acid-catalyzed reaction processes with mineral acids .

Synthesis of Two-Dimensional MXene

Chloroacetic acid-d3 has been used in the synthesis of a two-dimensional MXene, which is modified by Chloroacetic acid and has shown potential in the adsorption of Uranium .

Carboxymethylation of Polysaccharides

Chloroacetic acid-d3 is used in the carboxymethylation of polysaccharides, such as those from Passiflora edulis peel, xylan, and citrus pectin . The carboxymethylated polysaccharides have shown increased resistance to digestion in simulated human digestive models .

Prebiotic Properties

The carboxymethylated polysaccharides, prepared using Chloroacetic acid-d3, have been used as prebiotics to study the growth pattern of selected intestinal microflora . The prebiotic activities of the polysaccharides increased after carboxymethylation .

Synthesis of Deep Eutectic Solvents

Chloroacetic acid-d3 has been used in the synthesis of new chloroacetic acid-based deep eutectic solvents for solubilizing metal oxides .

Acid Treatment of Montmorillonite

Chloroacetic acid-d3 has been used in the acid treatment of Montmorillonite, an eco-friendly clay, which is used as a catalyst in Carvone isomerization to Carvacrol .

Safety and Handling

While not a scientific application, it’s important to note that Chloroacetic acid-d3 is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, and Skin Corr. 1B . This information is crucial for safe handling and use in research applications .

Wirkmechanismus

Target of Action

Chloroacetic acid-d3, also known as Trideuteriochloroacetic acid , is a deuterated derivative of chloroacetic acidIt’s known that chlorinated acetic acids, such as dichloroacetic acid, inhibit the enzyme pyruvate dehydrogenase kinase . This suggests that chloroacetic acid-d3 might interact with similar targets.

Mode of Action

Based on the known interactions of chlorinated acetic acids, it’s plausible that chloroacetic acid-d3 interacts with its targets mainly via van der waals forces and hydrogen bonds . These interactions could lead to changes in the structure and function of the target proteins, potentially affecting their activity.

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight of 9752 and its solubility, could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the known effects of chlorinated acetic acids, it’s plausible that chloroacetic acid-d3 could affect cellular redox balance and energy metabolism, given its potential interaction with pyruvate dehydrogenase .

Action Environment

The action, efficacy, and stability of chloroacetic acid-d3 could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s melting point is 60-63 °C (lit.) and its boiling point is 189 °C (lit.) , which could influence its stability and action under different environmental conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

deuterio 2-chloro-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-RIAYTAFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729151 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1796-85-6 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1796-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

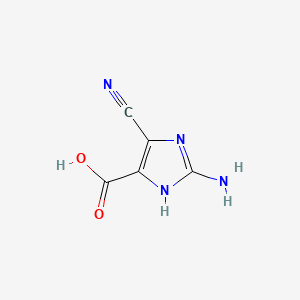

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)

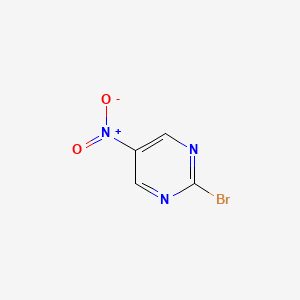

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)